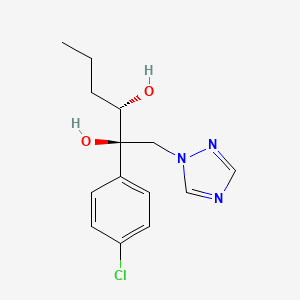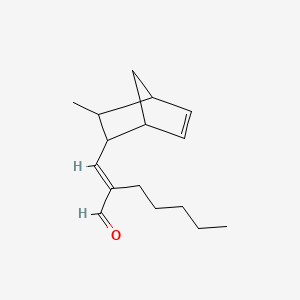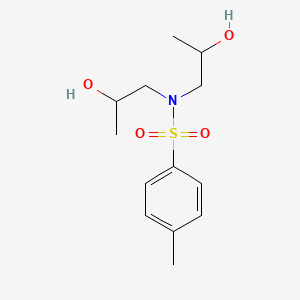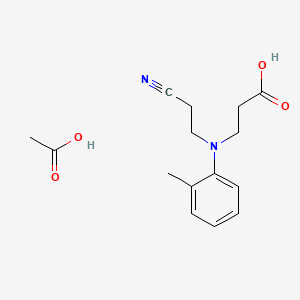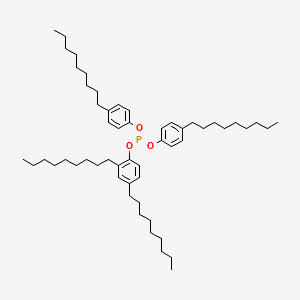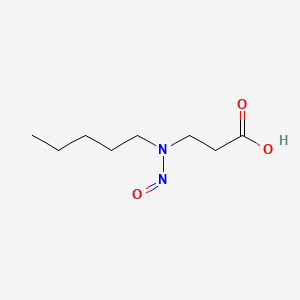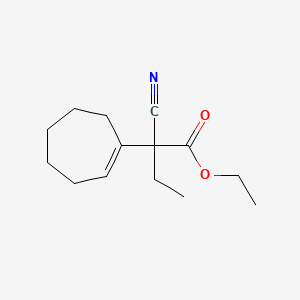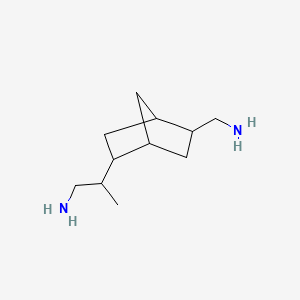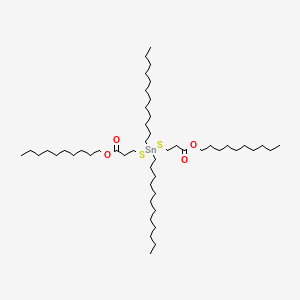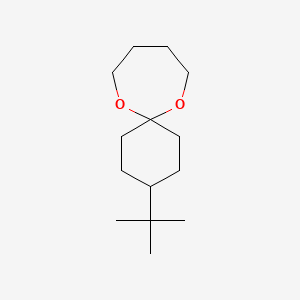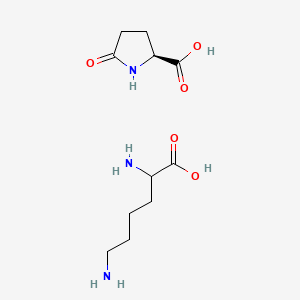
2,2',3,3',5,5',6,6'-Octabromo-4-phenoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl typically involves the bromination of 4-phenoxy-1,1’-biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination or formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of phenoxy derivatives with different substituents.
Reduction: Formation of lower brominated biphenyls.
Oxidation: Formation of biphenyl oxides.
Applications De Recherche Scientifique
2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated biphenyls.
Industry: Utilized in the production of flame retardants and other brominated products.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octabromo-4-phenoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl: Similar structure but without the phenoxy group.
2,2’,3,3’,4,5,5’,6’-Octabromobiphenyl: Differently substituted brominated biphenyl.
1,1’-Biphenyl, 2,2’,3,3’,4,5,6,6’-octabromo-: Another brominated biphenyl with different substitution pattern.
Uniqueness
The phenoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
83929-69-5 |
|---|---|
Formule moléculaire |
C18H6Br8O |
Poids moléculaire |
877.5 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3-phenoxy-6-(2,3,5,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C18H6Br8O/c19-8-6-9(20)13(22)10(12(8)21)11-14(23)16(25)18(17(26)15(11)24)27-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
ROAUFAHZXBZKFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)C3=C(C(=CC(=C3Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


